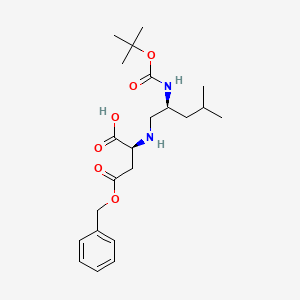

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH

Descripción

Contextualizing Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH as a Peptide Derivative and Peptidomimetic Building Block

As a peptide derivative, this compound is a dipeptide analogue composed of modified leucine (B10760876) and aspartic acid residues. chemimpex.com It is specifically designed for use in peptide synthesis, a process that involves the stepwise addition of amino acids to create a longer peptide chain. chemimpex.com The presence of protecting groups, Boc and OBzl, allows for controlled and selective reactions during this synthesis. chemimpex.com

Its role as a peptidomimetic building block is crucial. chemimpex.com Peptides are often limited as therapeutic agents due to their rapid degradation by enzymes in the body. nih.gov Peptidomimetics, constructed using building blocks like this compound, are designed to resist this enzymatic breakdown, thereby increasing their therapeutic potential. nih.gov This compound is particularly valuable in the development of novel drug candidates and targeted therapies. chemimpex.comnih.gov

Significance of Reduced Amide Bond Isosteres in Peptide Chemistry

A key feature of this compound is the presence of a reduced amide bond isostere, represented by psi(CH2NH). An isostere is a functional group that has been modified to possess similar physical or chemical properties to the original group. In peptides, the amide bond (-CO-NH-) is the linkage between amino acids. nih.gov This bond is susceptible to cleavage by proteases. nih.gov

The reduced amide bond isostere, where the carbonyl group (C=O) of the amide bond is replaced by a methylene (B1212753) group (CH2), offers a significant advantage. rsc.org This modification removes the site of action for many proteases, thus enhancing the metabolic stability of the resulting peptide. nih.gov While this alteration can affect the molecule's electronic and conformational properties compared to a natural peptide bond, it provides a powerful tool for creating more robust peptide-based drugs. nih.govbroadinstitute.org

Overview of the this compound Structural Features and Their Academic Relevance

The academic relevance of this compound stems from its carefully designed structural features that facilitate advanced chemical synthesis and research applications. chemimpex.com

Boc (tert-butyloxycarbonyl) Group: This is a protecting group attached to the N-terminus of the leucine residue. It prevents unwanted reactions at the nitrogen atom during peptide synthesis and can be easily removed under specific chemical conditions. chemimpex.com

psi(CH2NH) (Reduced Amide Bond): This modification, as discussed, is central to the compound's stability against enzymatic degradation. nih.govrsc.org

Asp(OBzl)-OH (Benzyl-protected Aspartic Acid): The carboxylic acid side chain of the aspartic acid residue is protected as a benzyl (B1604629) ester (OBzl). This prevents it from interfering with the main peptide bond formation and can be removed in a later step. peptide.com The C-terminal carboxylic acid (-OH) remains available for coupling with the next amino acid in the sequence.

These features make this compound a versatile tool for researchers. chemimpex.com It is utilized in the synthesis of peptide conjugates, in the development of drug delivery systems, and in neuroscience research to study neuropeptides. chemimpex.com Its customizable nature allows for its use in a wide array of research applications in both academic and industrial laboratories. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 204199-67-7 | chemimpex.comcalpaclab.comscbt.com |

| Molecular Formula | C22H34N2O6 | chemimpex.comcalpaclab.com |

| Molecular Weight | 422.52 | chemimpex.comcalpaclab.com |

| Appearance | Amorphous white powder | chemimpex.com |

| Purity | ≥ 99% (HPLC) | chemimpex.com |

| Optical Rotation | [a]D = -25 ± 2º (C=1 in DMF) | chemimpex.com |

| Storage Conditions | 0-8°C | chemimpex.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-15(2)11-17(24-21(28)30-22(3,4)5)13-23-18(20(26)27)12-19(25)29-14-16-9-7-6-8-10-16/h6-10,15,17-18,23H,11-14H2,1-5H3,(H,24,28)(H,26,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZCWDQLBTZGO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373193 | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204199-67-7 | |

| Record name | 4-(Phenylmethyl) hydrogen N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204199-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational and Structural Investigations of Psi Ch2nh Containing Peptidomimetics

Impact of the psi(CH2NH) Reduced Amide Bond on Peptide Backbone Conformation

The introduction of a reduced amide bond, psi(CH2NH), in place of a standard amide bond (CONH) induces significant alterations in the local and global conformation of a peptide backbone. The primary reason for this is the increased flexibility imparted by the CH2NH linkage. Unlike the planar and rigid nature of the amide bond, the reduced amide bond has a lower rotational barrier, allowing for a greater range of accessible conformations. chemimpex.com

This increased flexibility does not necessarily lead to a disordered state. In fact, studies have shown that the psi(CH2NH) modification can stabilize specific secondary structures. For instance, the incorporation of a reduced amide link has been found to lead to stabilized beta-turns. chemimpex.com This is particularly relevant in the design of bioactive peptides, where a specific turn conformation is often crucial for receptor binding. Conversely, the impact on other secondary structures can vary. While a reduced amide link results in only a small destabilization of alpha-helices, other modifications like a retro-amide bond can cause a significant reduction in their stability. chemimpex.com

The conformational effects of the psi(CH2NH) bond can be summarized as follows:

Increased Flexibility: The single bonds in the CH2NH linkage have lower rotational energy barriers compared to the partial double bond character of the amide bond.

Altered Hydrogen Bonding: The removal of the carbonyl oxygen eliminates a hydrogen bond acceptor site, which can disrupt or prevent the formation of secondary structures that rely on this interaction.

These changes are critical in the design of peptidomimetics as they can be exploited to favor a desired bioactive conformation while simultaneously enhancing resistance to enzymatic degradation.

Conformational Analysis of Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH and Analogues

Direct experimental conformational analysis of the specific pseudopeptide this compound is not extensively reported in publicly available literature. However, valuable insights can be gleaned from the conformational studies of analogous peptides containing the Leu-psi(CH2NH)-Asp motif and other related pseudopeptides.

The conformational preferences of such a dipeptide analogue would be dictated by a balance of forces including steric hindrance between the bulky isobutyl side chain of Leucine (B10760876) and the benzyl-protected aspartic acid side chain, as well as potential intramolecular interactions. The increased flexibility of the psi(CH2NH) bond would allow the molecule to explore a wider conformational space than its parent peptide.

Studies on similar pseudopeptides, for example, those containing a Tyr-Tic-psi(CH2NH)-Phe sequence, have demonstrated that these molecules can exist in a dynamic equilibrium between different conformations in solution. nih.gov The pH of the solution can also play a crucial role in the conformational dynamics, particularly by influencing the protonation state of the amine in the reduced peptide bond. nih.gov It is plausible that this compound would also exhibit such pH-dependent conformational behavior.

Applications of Spectroscopic Techniques for Structural Elucidation (e.g., NMR for Conformational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for investigating the three-dimensional structure and dynamics of peptides and peptidomimetics in solution. chemrxiv.orgnih.gov For a compound like this compound, a variety of NMR experiments would be employed to determine its conformational preferences.

Key NMR parameters used in the conformational analysis of pseudopeptides include:

Chemical Shifts (¹H, ¹³C, ¹⁵N): The chemical shifts of backbone and side-chain nuclei are highly sensitive to the local electronic environment and thus to the conformation of the molecule. nih.gov Deviations from random coil values can indicate the presence of stable secondary structures.

Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure and folding of the peptide. chemrxiv.org

Scalar Coupling Constants (J-couplings): Three-bond J-couplings, such as ³J(HN,Hα), can be related to dihedral angles via the Karplus equation, providing information about the backbone torsion angles (φ). nih.gov

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, as those shielded from the solvent will exhibit a smaller change in chemical shift with temperature. chemrxiv.org

In studies of other pseudopeptides, one- and two-dimensional NMR techniques have been used to characterize the conformational flexibility. chemrxiv.org For instance, in a study of a bombesin (B8815690) antagonist analogue containing a psi(CH2NH) bond, NMR and Circular Dichroism (CD) spectroscopy revealed a transition from random coil structures in aqueous solutions to more folded structures in membrane-mimicking environments. chemrxiv.org While NMR did not point to a single preferred ordered structure due to rapid exchange between different conformers, it provided valuable insights into the dynamic nature of the pseudopeptide. chemrxiv.org

| NMR Parameter | Information Gained | Relevance to this compound |

| Chemical Shifts | Local electronic environment, secondary structure | Deviations from random coil values would indicate preferred conformations. |

| NOE | Inter-proton distances, 3D structure | Would help determine the spatial arrangement of the Leu and Asp residues. |

| J-Coupling Constants | Dihedral angles (e.g., φ) | Would provide information on the backbone torsion angles around the chiral centers. |

| Temperature Coefficients | Intramolecular hydrogen bonding | Could identify stable hydrogen bonds involving the remaining amide proton. |

Computational Chemistry and Molecular Modeling in Pseudopeptide Conformational Prediction

Computational chemistry and molecular modeling are essential complements to experimental techniques like NMR for studying the conformational landscape of pseudopeptides. chemimpex.com These methods allow for the exploration of the potential energy surface of a molecule to identify low-energy, stable conformations.

For a molecule like this compound, a typical computational approach would involve:

Conformational Search: A systematic or stochastic search of the conformational space to generate a wide range of possible structures. This is particularly important for flexible molecules containing a reduced amide bond.

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics force fields to find the nearest local energy minimum.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the pseudopeptide in a simulated solvent environment over time. This can reveal the preferred conformations and the transitions between them.

Quantum Mechanics (QM) Calculations: High-level QM calculations can be used to refine the energies and geometries of the most stable conformations found through molecular mechanics.

Studies on other pseudopeptides have successfully used these computational methods. For example, a complete search of the conformational space available to residues with modified links, including psi(CH2NH), has been carried out to describe the local minima and rotational barriers. chemimpex.com These theoretical results were found to be compatible with available experimental structural data. chemimpex.com Such computational approaches provide a powerful means to predict and understand the conformational preferences of novel pseudopeptides before their synthesis and experimental analysis.

Biological and Pharmacological Research Applications of Boc Leu Psi Ch2nh Asp Obzl Oh and Analogues

Role in Drug Discovery and Development of Peptide-Based Therapeutics

Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH serves as a crucial building block in the synthesis of more complex peptide-based therapeutic agents. chemimpex.com The presence of the Boc (tert-butyloxycarbonyl) and benzyl (B1604629) (Bzl) protecting groups allows for controlled, selective reactions during peptide synthesis, which is essential for creating the desired final product with high purity and yield. chemimpex.comchemimpex.com

The core innovation of this compound lies in the replacement of the natural peptide bond between Leucine (B10760876) and Aspartic acid with a reduced amide isostere, psi(CH2NH). This modification is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. By incorporating this modified dipeptide unit, researchers can design novel peptidomimetics with enhanced therapeutic potential. chemimpex.com These peptide-based drug candidates are being investigated for a range of applications, including in oncology and neurology. chemimpex.com The structural integrity and enhanced stability offered by the psi(CH2NH) linkage make this compound and its derivatives valuable tools for developing targeted therapies and sophisticated drug delivery systems. chemimpex.com

Modulation of Proteolytic Stability and Enzymatic Degradation Resistance

A significant hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The amide bonds that form the backbone of peptides are susceptible to cleavage by a wide array of these enzymes. The substitution of a standard amide bond with a reduced amide psi[CH2NH] linkage, as seen in this compound, renders the molecule resistant to the action of many proteases. This increased stability extends the half-life of the peptide in a biological system, a critical factor for its efficacy as a therapeutic agent.

Carboxypeptidases are a class of proteolytic enzymes that cleave peptide bonds at the C-terminal end of a protein or peptide. The unique psi(CH2NH) bond in this compound is not recognized by carboxypeptidases, thereby preventing the degradation of the molecule from the C-terminus. This resistance is a significant advantage in maintaining the structural integrity and biological activity of peptide-based drugs in vivo.

Design and Evaluation of Enzyme Inhibitors

The structural features of this compound and its analogues make them ideal scaffolds for the design of potent and selective enzyme inhibitors. By mimicking the transition state of a substrate or by binding tightly to the active site, these compounds can block the activity of specific enzymes involved in disease processes.

While specific inhibition data for this compound against matriptase, plasmin, and activated protein C is not extensively detailed in the public domain, the general class of peptide mimetics with modified backbones is a known area of research for developing serine protease inhibitors. For instance, research into inhibitors for matriptase, a type II transmembrane serine protease implicated in cancer, has involved the synthesis of dipeptide libraries to identify selective inhibitors. nih.gov Matriptase is known to be involved in the activation of other proteins like plasminogen and is regulated by inhibitors such as antithrombin. nih.gov The design of specific inhibitors for such proteases is a key area of drug discovery, and peptide analogues represent a promising approach.

The development of inhibitors for the Human Immunodeficiency Virus (HIV) protease, an aspartic protease essential for viral replication, is a major success story in modern medicine. nih.gov The active site of HIV protease is specifically targeted by inhibitors that mimic the transition state of the gag-pol polyprotein cleavage. Peptide analogues containing non-hydrolyzable isosteres are a cornerstone of this inhibitor design. Research has shown that incorporating a reduced amide bond or a hydroxyethylene isostere, such as in Leu-psi[CH(OH)CH2]-Val, can lead to potent inhibition of HIV protease. nih.gov These studies have been crucial in understanding the structure-activity relationships that govern inhibitor potency and selectivity against both HIV-1 and HIV-2 proteases. nih.gov

Table 1: Examples of HIV Protease Inhibitors Approved by the FDA

| Inhibitor | Year of Approval (First Mention) |

| Saquinavir | 1995 |

| Ritonavir | 1996 |

| Indinavir | 1996 |

| Nelfinavir | 1997 |

| Amprenavir | 1999 |

| Lopinavir | 2000 |

| Atazanavir | 2003 |

| Fosamprenavir | 2003 |

| Tipranavir | 2005 |

| Darunavir | 2006 |

The versatile nature of peptide mimetics allows for their application as inhibitors for a wide range of other enzymes.

Ras Farnesyl-Protein Transferase (FPTase): This enzyme is a target in cancer therapy because it is responsible for a key modification of the Ras protein, which is often mutated in cancer cells. nih.gov The development of small molecule inhibitors of FPTase has been a focus of research to block Ras-dependent tumorigenesis. nih.gov

Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes. The development of inhibitors for HLE, such as those based on the cephalosporin (B10832234) nucleus, has been an area of active investigation. nih.gov

Angiotensin I-Converting Enzyme (ACE): ACE is a key enzyme in the regulation of blood pressure, and its inhibitors are widely used to treat hypertension. nih.gov The development of potent ACE inhibitors has been a major achievement in cardiovascular medicine. nih.gov

Table 2: Investigated Enzyme Targets and Inhibitor Classes

| Enzyme Target | Class of Inhibitor | Therapeutic Area |

| Ras Farnesyl-Protein Transferase | (alpha-hydroxyfarnesyl)phosphonic acid, chaetomellic acids, zaragozic acids | Oncology |

| Human Leukocyte Elastase | C-7-substituted cephalosporin tert-butyl esters | Inflammation |

| Angiotensin I-Converting Enzyme | Lisinopril | Cardiovascular Disease |

Development of Receptor Ligands and Modulators

The unique structural features of this compound, particularly the ψ(CH2NH) isostere, make it an attractive scaffold for designing receptor ligands and modulators. The replacement of the peptide bond can alter the conformational preferences of a peptide, potentially leading to higher receptor affinity and selectivity, and can switch a molecule's function from an agonist to an antagonist.

Endothelin receptors, ET A and ET B, are G-protein coupled receptors involved in vasoconstriction, cell proliferation, and other physiological processes. researchgate.netahajournals.org Their dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension and heart failure, making them a key target for therapeutic intervention. researchgate.netnih.govnih.govpatsnap.com Endothelin receptor antagonists (ERAs) are a class of drugs that block the activity of endothelin. patsnap.com While direct studies linking this compound to endothelin receptor antagonism are not prominent in the available literature, the strategy of using stable amide bond surrogates is a known approach in the design of novel ERAs. researchgate.net The development of non-peptide and peptide-based antagonists often focuses on creating molecules that can effectively block the receptor while possessing favorable pharmacokinetic properties, a goal to which the inclusion of reduced amide bonds can contribute. researchgate.net

The gastrin receptor, also known as the cholecystokinin (B1591339) B (CCK2) receptor, plays a role in gastric acid secretion and has been implicated in the growth of certain gastrointestinal cancers. researchgate.net The development of gastrin receptor antagonists is therefore a significant area of research. While this compound itself is not a widely cited gastrin antagonist, the components of its structure are relevant to this field. For instance, analogues of the C-terminal tetrapeptide of gastrin, which often include a Boc-protecting group, have been synthesized and studied for their antagonist activity. nih.govnih.gov The introduction of modified amino acids or peptide bonds is a strategy to convert gastrin agonists into antagonists. nih.gov For example, the substitution of the C-terminal phenylalanine, which is crucial for agonist activity, can lead to compounds that bind to the receptor without activating it. nih.gov The use of Boc-Asp(OBzl)-OH is also a common step in the synthesis of gastrin-related peptides.

The bombesin (B8815690) receptor family, which includes the gastrin-releasing peptide (GRP) receptor, is overexpressed in a variety of cancers, such as prostate, breast, and pancreatic cancer, making it a prime target for tumor imaging and therapy. diva-portal.org The development of bombesin receptor antagonists has been a highly successful application for pseudopeptides containing the ψ(CH2NH) modification.

Research has shown that analogues of bombesin incorporating a reduced amide bond between leucine residues at the C-terminus act as potent and specific antagonists. nih.govnih.govnih.gov One such analogue, [Leu13-psi(CH2NH)-Leu14]-bombesin, has been extensively studied. It competitively blocks bombesin-stimulated cellular responses and demonstrates a high affinity and specificity for the bombesin receptor. nih.govnih.gov In studies on isolated smooth muscle cells, this pseudopeptide was found to be a more potent antagonist than previously used substance P analogues. nih.gov Another related compound, [Leu14-psi-CH2NH-Leu13]-bombesin, has also been investigated and shown to exhibit partial agonist activity in some cell types while acting as an antagonist in others. nih.gov

The table below summarizes the pharmacological data for bombesin receptor antagonists containing the ψ(CH2NH) moiety.

| Compound | Receptor Target | Activity | IC50 (nM) | Apparent Affinity (Ki, nM) | Reference |

| [Leu13-psi(CH2NH)-Leu14]-bombesin | Bombesin Receptor | Competitive Antagonist | 70 | 0.8 | nih.govnih.gov |

| [Leu14-psi(CH2NH)-Leu13]-bombesin | Bombesin Receptor | Partial Agonist / Antagonist | 44-250 | Not Reported | nih.gov |

| D-Tpi(6),Leu(13)psi(CH2NH)Leu(14)-BN(6-14) (RC-3095) | Bombesin/GRP Receptor | Antagonist | >1000 | Not Reported | nih.gov |

| Hca(6),Leu(13)psi(CH2N)Tac(14)-BN(6-14) (RC-3940-II) | Bombesin/GRP Receptor | High-Affinity Antagonist | Not Reported | ~0.2 (relative to RC-3095) | nih.gov |

IC50 and Ki values can vary depending on the cell line and experimental conditions.

Neurotensin (B549771) receptors (NTS1, NTS2, and NTS3) are involved in a wide range of physiological processes in the central nervous system and the periphery, including pain perception, temperature regulation, and dopamine (B1211576) pathway modulation. google.com The NTS1 receptor is also overexpressed in several types of cancer. nih.gov The development of stable neurotensin analogues is crucial for their therapeutic potential, as the native peptide is rapidly degraded. nih.gov

The introduction of modifications such as reduced amide bonds is a key strategy to enhance the stability of neurotensin derivatives while maintaining or improving their receptor affinity. google.com While direct studies of this compound as a neurotensin ligand are not prevalent, the principles of its design are highly relevant. Research into neurotensin analogues has explored various modifications to the peptide backbone to create more stable and selective ligands for the different neurotensin receptor subtypes. acs.org These efforts are fundamental to developing novel diagnostics and therapeutics for neurological disorders and cancer. nih.gov

Neuropeptides are a diverse class of signaling molecules in the nervous system that regulate a vast array of physiological and behavioral processes. nih.gov However, their therapeutic use is often hampered by poor metabolic stability and limited ability to cross the blood-brain barrier. nih.gov The creation of neuropeptide analogues with improved pharmacokinetic properties is a major focus of neuroscience research. acs.org

The incorporation of non-natural amino acids and modified peptide bonds, such as the ψ(CH2NH) isostere found in this compound, is a cornerstone of this research. acs.org These modifications can protect the peptide from enzymatic degradation, leading to a longer half-life in plasma and the brain. acs.org Furthermore, altering the structure of a neuropeptide can modulate its binding affinity and selectivity for its target receptors, allowing for the fine-tuning of its pharmacological effects. acs.org This approach has been used to develop analogues of various neuropeptides, including opioids and others, with enhanced stability and therapeutic potential for treating neurological and psychiatric disorders. nih.govnih.gov

Bioconjugation Applications in Advanced Therapeutic Systems

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new entity with combined properties. This compound is a valuable tool in this field due to its unique structural characteristics. nih.gov The protected functional groups—the N-terminal Boc group and the side-chain benzyl ester—allow for its specific and directed conjugation to other molecules, such as carrier proteins, polymers, or cytotoxic drugs. chemimpex.comyoutube.comresearchgate.net

The presence of the reduced amide bond ensures that the resulting bioconjugate is more resistant to enzymatic cleavage, a critical feature for in vivo applications. chemimpex.com For example, this dipeptide isostere can be incorporated into a larger peptide that is then conjugated to a drug molecule to create a targeted drug delivery system. nih.gov This approach is particularly promising in cancer therapy, where a peptide that selectively binds to a tumor-specific receptor can be used to deliver a potent cytotoxic agent directly to the cancer cells, thereby minimizing side effects on healthy tissues. The ability to form stable amide bonds during the conjugation process is a fundamental aspect of creating these advanced therapeutic systems. youtube.commdpi.com

Utility in Targeted Drug Delivery System Development

The unique structural characteristics of pseudopeptides, particularly those containing a reduced amide bond like this compound, render them valuable tools in the development of targeted drug delivery systems. nih.govchemimpex.com The replacement of the scissile amide bond with a more stable, non-hydrolyzable ψ[CH₂NH] isostere confers significant resistance to enzymatic degradation by peptidases. nih.gov This enhanced stability is a critical attribute, as it prolongs the circulation half-life of the peptide-based therapeutic, allowing it to reach its intended target before being cleared from the body.

The incorporation of the reduced amide bond also introduces a protonable secondary amine, which can increase the hydrophilicity of the molecule. nih.gov This feature can be exploited in the design of drug carriers. Furthermore, the versatile nature of this compound allows it to serve as a fundamental building block in the synthesis of more complex peptide conjugates. chemimpex.com Researchers can leverage this compound to link biomolecules, creating sophisticated systems designed to deliver therapeutic agents directly to specific cells or tissues, such as cancer cells, thereby minimizing off-target effects. chemimpex.comchemimpex.com For instance, linear pseudooligolysines featuring multiple adjacent CH₂NH amide bonds have been identified as potential candidates for use as DNA carriers in gene delivery systems. nih.gov The ability to tailor the properties of these pseudopeptides makes them instrumental in creating novel therapeutic agents for fields like oncology and neurology. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Research into rhodesain inhibitors, a cysteine protease of the parasite Trypanosoma brucei rhodesiense, provides a clear example of SAR studies on pseudopeptides with a reduced amide bond at the P2-P3 position. nih.gov In these studies, the parent peptide's amide bond was replaced with a ψ[CH₂NH] linkage to assess its effect on inhibitory activity. It was observed that the introduction of the reduced amide bond, while intended to improve stability, led to inhibitors with a lower affinity towards rhodesain compared to the parent peptide with a standard amide bond. nih.gov This suggests that the rigidity of the original peptide backbone is better tolerated by the enzyme's active site. nih.gov

However, further modifications to the pseudopeptide scaffold revealed significant insights. For example, the introduction of di-fluoro substitutions on the phenyl ring of a vinyl ketone warhead attached to the pseudopeptide resulted in potent rhodesain inhibitors, indicating that specific modifications can compensate for the reduced affinity caused by the backbone alteration. nih.gov These findings highlight that a delicate balance between backbone flexibility and side-chain interactions governs the biological activity of these analogues.

| Compound Analogue | Modification | Target Inhibition (Rhodesain) | Key SAR Finding |

| Parent Peptide (SPR34) | Standard P2-P3 Amide Bond | Potent Inhibition (Low nM Ki) | The rigid peptide backbone is well-tolerated by the enzyme. nih.gov |

| Pseudopeptide Analogues | Reduced P2-P3 Amide Bond (CH2-NH) | Lower affinity compared to parent peptide. | The introduction of the flexible reduced amide bond decreases affinity. nih.gov |

| Di-fluoro-substituted Pseudopeptides (e.g., SPR16, SPR17, SPR18) | Reduced Amide Bond + Di-fluoro substitution | Potent Inhibition | Substitutions on other parts of the molecule can recover and enhance potency. nih.gov |

| CF3-derivative Pseudopeptide (SPR19) | Reduced Amide Bond + CF3 group | Potent Inhibition | Electron-withdrawing groups can contribute positively to inhibitory activity. nih.gov |

Analysis of Receptor Affinity and Biological Potency of Pseudopeptidic Compounds

The analysis of receptor affinity and biological potency is a cornerstone of evaluating pseudopeptidic compounds like this compound and its derivatives. nih.govmedchemexpress.com The modification of the peptide bond to a reduced amide linkage directly influences these pharmacological parameters. The introduction of the -CH₂-NH- group can alter the molecule's hydrogen bonding capacity, conformational flexibility, and electrostatic interactions with its receptor. nih.govnih.gov

In studies of pseudopeptidic inhibitors of rhodesain, the receptor affinity was quantified using the inhibition constant (Ki) and the second-order rate constant (k2nd). The parent peptide (SPR34) with a standard amide bond demonstrated a potent Ki value in the low nanomolar range. nih.gov In contrast, the corresponding pseudopeptides with the reduced amide bond generally showed a lower affinity for rhodesain. nih.gov

Furthermore, these pseudopeptides demonstrated high selectivity. While effectively inhibiting the parasite's enzyme, they showed very low inhibition against the homologous human enzyme, Cathepsin L (hCatL). nih.gov This indicates that the structural changes introduced by the reduced amide bond are poorly tolerated by the human enzyme, a highly desirable trait for developing selective therapeutic agents with fewer side effects. nih.gov

| Compound | Target Enzyme | Affinity (Ki) | Biological Potency (EC50 against T.b. rhodesiense) | Selectivity (vs. hCatL) |

| SPR34 (Parent Peptide) | Rhodesain | Low nM | 16.0 ± 2.1 µM | Less Selective |

| SPR16 (Pseudopeptide) | Rhodesain | Higher than SPR34 | ~8 µM | Highly Selective (Low hCatL inhibition) |

| SPR18 (Pseudopeptide) | Rhodesain | Higher than SPR34 | ~8 µM | Highly Selective (Low hCatL inhibition) |

Future Research Directions and Perspectives for Boc Leu Psi Ch2nh Asp Obzl Oh

Innovation in Pseudopeptide Design and Bioisosteric Replacement

The design of pseudopeptides, synthetic peptides containing modified, non-natural amino acid residues and/or altered peptide bonds, is a rapidly evolving field. The primary motivation behind this is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability. Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH is a prime example of a building block used in the synthesis of such innovative pseudopeptides.

The core innovation in this compound lies in the bioisosteric replacement of the natural amide bond between Leucine (B10760876) (Leu) and Aspartic acid (Asp) with a reduced amide isostere, ψ(CH2NH). This modification offers several advantages that are central to future pseudopeptide design:

Enhanced Enzymatic Stability: The ψ(CH2NH) bond is resistant to cleavage by proteases, which are ubiquitous in biological systems. nih.gov This increased stability prolongs the half-life of the resulting pseudopeptide in vivo, a critical factor for therapeutic efficacy.

Increased Conformational Flexibility: The reduced amide bond introduces greater flexibility into the peptide backbone compared to the relatively rigid planar structure of a natural amide bond. nih.gov This flexibility can be advantageous for optimizing binding to biological targets.

Modified Physicochemical Properties: The introduction of a protonable secondary amine in the ψ(CH2NH) isostere increases the hydrophilicity of the molecule. nih.gov This can influence solubility and pharmacokinetic properties.

Future research in this area will likely focus on leveraging these properties. For instance, the Boc and benzyl (B1604629) protecting groups in this compound allow for its incorporation into larger peptide sequences through solid-phase peptide synthesis. nih.gov This enables the systematic replacement of specific amide bonds within a biologically active peptide to create analogues with improved drug-like properties.

Furthermore, the ψ(CH2NH) isostere can act as a transition state mimetic for the tetrahedral intermediate formed during amide bond hydrolysis. nih.gov This makes it a valuable tool for designing enzyme inhibitors, particularly for proteases. Future innovations may involve the design of more complex pseudopeptides incorporating this compound to target specific enzymes with high potency and selectivity.

| Feature of ψ(CH2NH) Isostere | Consequence for Pseudopeptide Design |

| Resistance to Proteolysis | Increased in vivo half-life |

| Increased Backbone Flexibility | Potential for optimized target binding |

| Introduction of a Secondary Amine | Altered solubility and hydrophilicity |

| Transition-State Mimicry | Design of potent enzyme inhibitors |

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound is a synthetic building block, the structural motif it represents holds potential for interacting with a variety of biological targets. The exploration of these targets is a key future research direction. Given the properties of pseudopeptides, several therapeutic areas are of particular interest.

Oncology: Cancer is a primary area where peptide-based therapeutics are being actively investigated. Pseudopeptides containing motifs like Leu-Asp can be designed to interfere with protein-protein interactions that are critical for tumor growth and survival. The enhanced stability of pseudopeptides makes them attractive candidates for developing drugs that can circulate for longer periods and reach tumor tissues.

Neurology: Neuropeptides play crucial roles in the central nervous system, but their therapeutic use is often limited by their rapid degradation. Pseudopeptide analogues of neuropeptides, potentially incorporating structures like this compound, could lead to the development of novel treatments for neurological disorders with improved efficacy and duration of action.

Enzyme Inhibition: As mentioned, the transition-state mimicry of the ψ(CH2NH) bond makes it an excellent candidate for designing enzyme inhibitors. Future research could involve screening libraries of pseudopeptides containing this isostere against various classes of enzymes, such as proteases, kinases, and phosphatases, which are implicated in numerous diseases. For example, inhibitors of aminopeptidases are of interest for various therapeutic applications, and pseudopeptides can be designed to target the specific subsites of these enzymes.

The modular nature of peptide synthesis allows for the creation of diverse libraries of pseudopeptides derived from this compound. These libraries can then be screened to identify compounds with high affinity and selectivity for novel biological targets.

| Therapeutic Area | Potential Application of Pseudopeptides | Rationale |

| Oncology | Inhibition of protein-protein interactions | Enhanced stability allows for sustained action against cancer targets. |

| Neurology | Neuropeptide mimetics | Overcoming the rapid degradation of natural neuropeptides. |

| Enzyme-related Diseases | Potent and selective enzyme inhibitors | Transition-state mimicry of the reduced amide bond. |

Integration with Emerging Technologies in Chemical Biology and Medicinal Chemistry

The future of drug discovery lies in the synergy between synthetic chemistry and cutting-edge technologies. This compound and the pseudopeptides derived from it are well-positioned to be integrated with these emerging platforms.

High-Throughput Screening (HTS): The development of HTS platforms allows for the rapid screening of vast compound libraries against biological targets. drugtargetreview.commdpi.com Libraries of pseudopeptides incorporating this compound can be synthesized and screened to identify novel hits for drug discovery programs. This approach accelerates the identification of lead compounds with desired biological activities. mdpi.com

Computational Modeling and Structural Biology: Advances in computational chemistry enable the in silico design and analysis of pseudopeptides. Molecular modeling can be used to predict the conformational preferences of pseudopeptides containing the ψ(CH2NH) bond and to simulate their binding to target proteins. researchgate.net Techniques like NMR spectroscopy can be used to experimentally determine the solution structures of these molecules, providing valuable insights for rational drug design. nih.govnanalysis.com

Novel Drug Delivery Systems: A major challenge for peptide-based drugs is their delivery to the site of action. Emerging technologies in drug delivery, such as encapsulation in nanoparticles or hydrogels, offer promising solutions. nih.govmdpi.com Pseudopeptides derived from this compound could be incorporated into these delivery systems to improve their pharmacokinetic profiles and enable targeted delivery to specific tissues or cells. macrogel.comoxfordmedicalproducts.com

Chemical Biology Probes: Boc-protected dipeptides and their derivatives can be used as chemical tools to study biological processes. For example, they can be functionalized with fluorescent tags or other reporter groups to create probes for imaging or for identifying protein-protein interactions. The inherent stability of the pseudopeptide backbone would be an advantage in such applications.

| Emerging Technology | Application with this compound |

| High-Throughput Screening | Rapid identification of bioactive pseudopeptides from libraries. |

| Computational Modeling | Prediction of conformation and target binding to guide design. |

| Novel Drug Delivery Systems | Improved pharmacokinetics and targeted delivery of pseudopeptide drugs. |

| Chemical Biology Probes | Development of stable molecular probes for studying biological systems. |

Q & A

Basic Research Questions

Q. How to optimize the solid-phase synthesis of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH to minimize epimerization?

- Methodological Answer :

- Use low-temperature coupling (0–4°C) with carbodiimide-based activators (e.g., DIC/HOBt) to reduce racemization. Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy .

- Incorporate pseudo-proline (ψ) bonds during backbone assembly to stabilize transition states and reduce steric strain, as the CH2NH moiety alters peptide conformation .

- Validate enantiomeric purity using chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) and polarimetric analysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH?

- Methodological Answer :

- LC-MS : Confirm molecular weight (e.g., ESI-MS in positive ion mode) and detect impurities.

- NMR : Use - and -NMR to resolve the ψ-bond configuration and benzyl (Bzl) protecting group integrity. DMSO- is preferred for solubilizing hydrophobic segments .

- HPLC : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95% by AUC).

- Table 1 : Comparison of Analytical Techniques

| Technique | Key Parameters | Sensitivity | Limitations |

|---|---|---|---|

| LC-MS | m/z accuracy | 0.01 Da | Matrix interference |

| NMR | Chemical shifts | 1–5% impurity | Low sensitivity |

| HPLC | Retention time | 0.1% | Co-elution risks |

Q. How to evaluate the stability of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH under varying storage conditions?

- Methodological Answer :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use Arrhenius modeling to predict shelf-life .

- Assess hydrolytic stability in buffers (pH 2–8) to simulate physiological conditions. The ψ(CH2NH) bond is resistant to protease cleavage but may degrade under acidic conditions .

Advanced Research Questions

Q. How to design experiments to investigate the proteolytic stability of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH in physiological buffers?

- Methodological Answer :

- Incubate the compound with trypsin, chymotrypsin, or pepsin at 37°C and monitor degradation via LC-MS. Compare cleavage rates to native peptides .

- Use fluorogenic substrates (e.g., FRET-based assays) to quantify enzymatic resistance. The ψ-bond reduces substrate recognition by proteases .

Q. What computational methods can predict the conformational effects of the ψ(CH2NH) modification in Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to analyze backbone flexibility. The ψ-bond restricts φ/ψ angles, favoring β-turn motifs .

- Compare DFT-calculated IR spectra with experimental data to validate hydrogen-bonding patterns .

Q. How to resolve contradictions in literature data regarding the biological activity of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH derivatives?

- Methodological Answer :

- Conduct meta-analyses using databases like SciFinder or Reaxys to identify variables (e.g., assay conditions, cell lines). Cross-validate findings with orthogonal assays (e.g., SPR vs. cell viability) .

- Table 2 : Common Sources of Data Discrepancy

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Purity | False positives | Use orthogonal purification (HPLC + recrystallization) |

| Solvent | Altered activity | Standardize DMSO concentrations (<1%) |

| Assay type | Variable sensitivity | Validate with multiple readouts (e.g., fluorescence, ELISA) |

Q. What strategies improve the scalability of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH synthesis for in vivo studies?

- Methodological Answer :

- Optimize resin loading (0.3–0.7 mmol/g) to balance reaction kinetics and steric hindrance. Use microwave-assisted synthesis for faster coupling .

- Replace benzyl (Bzl) groups with enzymatically cleavable protectants (e.g., Fmoc) to simplify deprotection .

Data Validation & Literature Review

Q. How to verify the accuracy of spectral data (NMR, MS) for Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH against published literature?

- Methodological Answer :

- Cross-reference with high-impact journals (e.g., J. Org. Chem.) and databases (CAS SciFinder, Web of Science) .

- Replicate key experiments (e.g., NOESY for spatial proximity of ψ-bond protons) to confirm structural assignments .

Q. What protocols ensure reproducible synthesis of Boc-Leu-ψ(CH2NH)-Asp(OBzl)-OH across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.